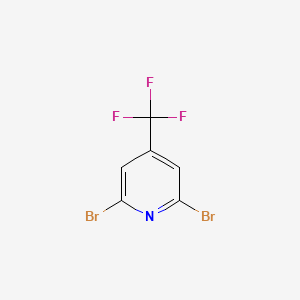

2,6-Dibromo-4-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

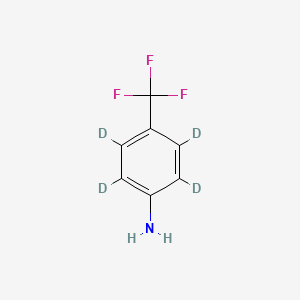

“2,6-Dibromo-4-(trifluoromethyl)pyridine” is a pyridine derivative . It’s used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “this compound”, is a key structural motif in active agrochemical and pharmaceutical ingredients . Iridium-catalyzed aromatic borylation provides quick one-step access to 2,6-bis (trifluoromethyl)pyridine-4-boronic acid pinacol ester .Molecular Structure Analysis

The molecular structure of “this compound” can be found in various databases .Chemical Reactions Analysis

The major use of trifluoromethylpyridine (TFMP) derivatives, including “this compound”, is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 304.89 g/mol, a topological polar surface area of 12.9 Ų, and a complexity of 151 .Scientific Research Applications

Synthesis of Functionalized Pyridine Derivatives : 2,6-Dibromo-4-(trifluoromethyl)pyridine is used in the synthesis of various functionalized pyridine derivatives. For instance, it reacts with electrophiles to yield a range of derivatives, which shows unusual solid-state lattice packing arrangements in some cases (Benmansour et al., 2000).

Production of Bis(trifluoromethyl) Pyridine : It serves as a precursor in the synthesis of bis(trifluoromethyl) pyridine, a process that involves transforming dichloropyridine to dibromopyridine and then reacting with potassium trifluoroacetate (Liu Cong, 2007).

Development of Triarylpyridines : This compound is related to the development of new methods for synthesizing 2,4,6-triarylpyridines, which have significant biological and pharmaceutical properties, such as anticonvulsant and antimalarial effects (Maleki, 2015).

Metalation and Functionalization : It can undergo selective metalation and subsequent functionalization at different positions, demonstrating its versatility in organic synthesis (Schlosser & Marull, 2003).

Suzuki Cross-Coupling Reactions : The compound is utilized in Suzuki cross-coupling reactions, particularly for the synthesis of electron-deficient pyridine-4-boronic ester, demonstrating its importance in forming complex organic compounds (Batool et al., 2016).

Synthesis of Luminescent Lanthanide Compounds : Derivatives of this compound have been used in the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Manufacture of Multifunctional Heterocycles : It is used as a starting material for synthesizing multifunctional pyridine derivatives, demonstrating its role in creating complex heterocyclic compounds (Benmansour et al., 2001).

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors in biochemical pathways .

Mode of Action

It is often used as a building block in organic synthesis and pharmaceutical research . The trifluoromethyl group and the pyridine ring in the compound can participate in various chemical reactions, contributing to its diverse applications .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

As a chemical intermediate, its effects are largely dependent on the final compounds it is used to synthesize .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,6-dibromo-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F3N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZOWFBHUSJQPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856664 |

Source

|

| Record name | 2,6-Dibromo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000152-84-0 |

Source

|

| Record name | 2,6-Dibromo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B569113.png)

![[(1R,2S,4R,5S)-9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B569119.png)